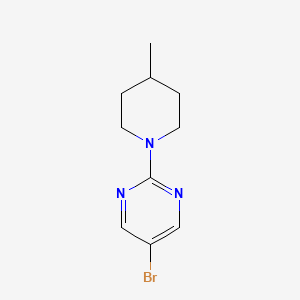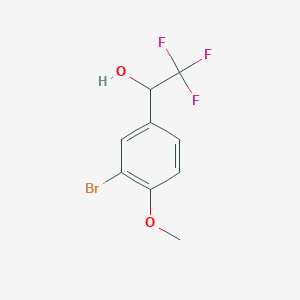![molecular formula C10H8BrClN2 B1530261 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole CAS No. 1006538-60-8](/img/structure/B1530261.png)
4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
Overview
Description
Scientific Research Applications
Structural Analysis and Tautomerism
One study explores the annular tautomerism of NH-pyrazoles, which are structurally related to the compound of interest. This research provides insights into the tautomerism in solution and solid state, determined by NMR spectroscopy and X-ray crystallography. Such studies are crucial for understanding the chemical behavior and reactivity of pyrazole compounds (Cornago et al., 2009).
Synthesis and Characterization
Another significant area of research is the synthesis and structural characterization of compounds structurally similar to 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. For instance, the synthesis and structural characterization of isostructural compounds with detailed analysis through single-crystal diffraction highlight the versatile applicability of pyrazole derivatives in designing new materials with specific properties (Kariuki et al., 2021).
Photoluminescence Properties
Research into the photoluminescence of silver(I) trinuclear halopyrazolato complexes, which include derivatives of pyrazoles, showcases the potential of these compounds in the development of materials with specific optical properties. The study correlates the electronegativity of the halogen substituent with the strength of Ag-Ag interaction and the wavelength of solid-state photoluminescence, indicating the role of pyrazole derivatives in advanced material sciences (Morishima et al., 2014).
Molecular Docking and Anticancer Activity
Furthermore, research on the synthesis, electronic structure, physico-chemical properties, and docking analysis of pyrazole compounds for potential anticancer applications reveals the bioactive potential of pyrazole derivatives. Molecular docking studies suggest these compounds may exhibit a negative response against human microsomal prostaglandin E synthase 1, highlighting the therapeutic potential of pyrazole derivatives (Thomas et al., 2019).
Catalytic Applications
Additionally, the synthesis of palladium(II) complexes of pyrazolated thio/selenoethers and their potential for catalyzing Suzuki-Miyaura coupling presents another dimension of pyrazole derivatives' applicability. This research underscores the utility of pyrazole compounds in catalysis and materials chemistry, opening avenues for the development of efficient catalysts and functional materials (Sharma et al., 2013).
properties
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXQTEHJMLNIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



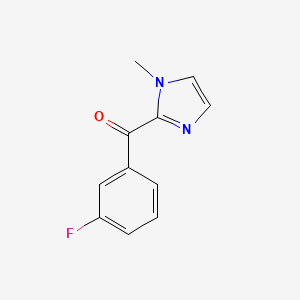
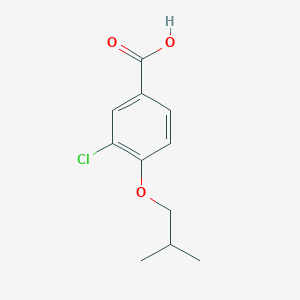
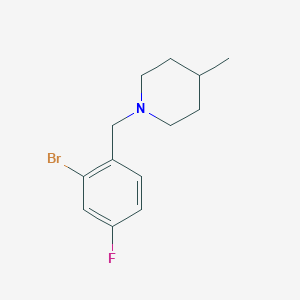
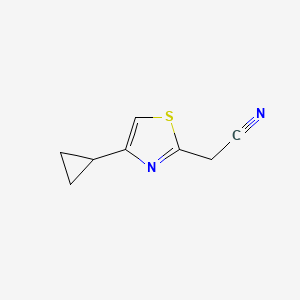
![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)
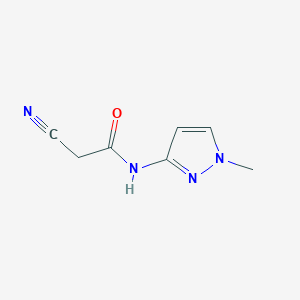
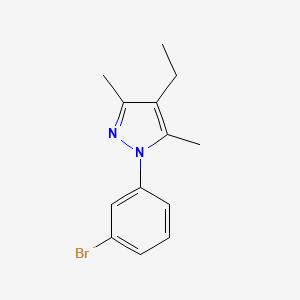
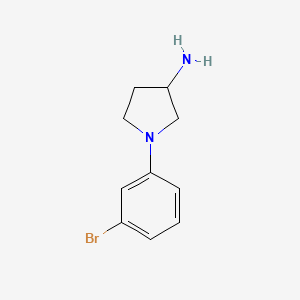
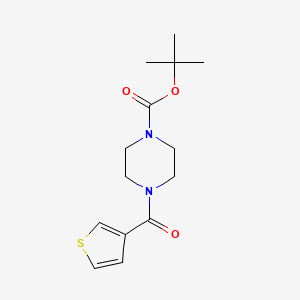
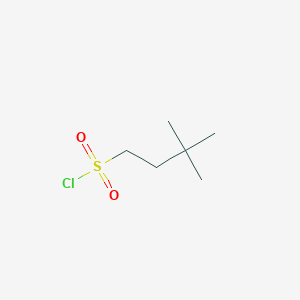
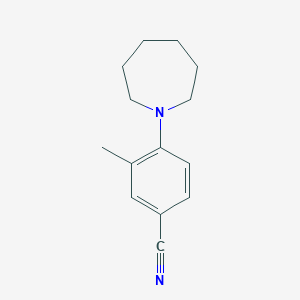
amino}ethan-1-ol](/img/structure/B1530198.png)
